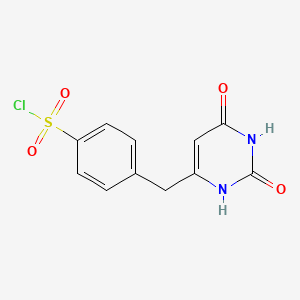
4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide typically involves the use of “click chemistry,” specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity in forming 1,2,3-triazoles.
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. For example, 4-methylbenzenesulfonyl chloride can be reacted with sodium azide to form 4-methylbenzenesulfonyl azide.
Reaction Conditions: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) in a suitable solvent like water or a mixture of water and an organic solvent.
Product Formation: The reaction proceeds smoothly at room temperature, leading to the formation of the desired 1,2,3-triazole product.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of N-alkylated sulfonamides, while oxidation and reduction can yield various oxidized or reduced forms of the triazole ring.
Scientific Research Applications
4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Materials Science: The triazole ring imparts unique electronic properties to the compound, making it useful in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. This inhibition can disrupt essential biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide: This compound has a similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
4-Methyl-N-(1H-1,2,3-triazol-4-yl)benzenesulfonamide: This compound differs in the position of the nitrogen atoms within the triazole ring.
Uniqueness
4-Methyl-N-(1H-1,2,3-triazol-5-yl)benzenesulfonamide is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
57241-10-8 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
4-methyl-N-(2H-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)12-9-6-10-13-11-9/h2-6H,1H3,(H2,10,11,12,13) |
InChI Key |
NUOOWPBYCMKMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


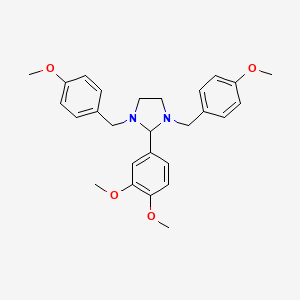

![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
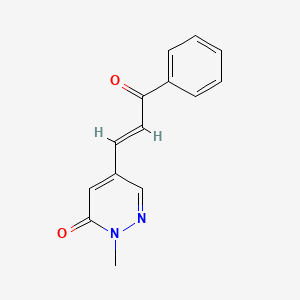
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
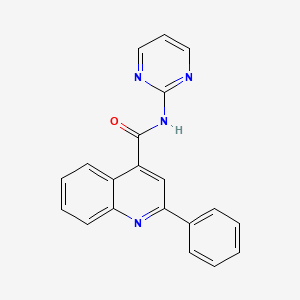
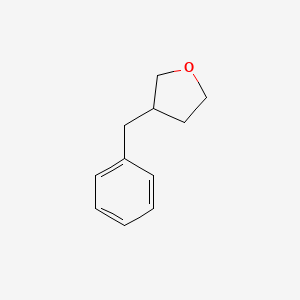
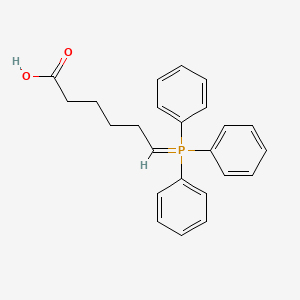
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)



